

Therapeutic potential of quinoline scaffold compounds

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Compound of Interest

Compound Name: *2,4-Dihydroxy-6-methoxyquinoline*

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An In-depth Technical Guide to the Therapeutic Potential of Quinoline Scaffold Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.^{[1][2]} This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous natural products, synthetic compounds, and FDA-approved drugs.^{[3][4][5]} The structural and electronic properties of the quinoline nucleus, combined with the versatility to modify its substituents at various positions, allow for the development of derivatives with a vast array of pharmacological activities.^{[3][6]} Consequently, quinoline-based compounds have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and viral illnesses.^{[3][7][8]}

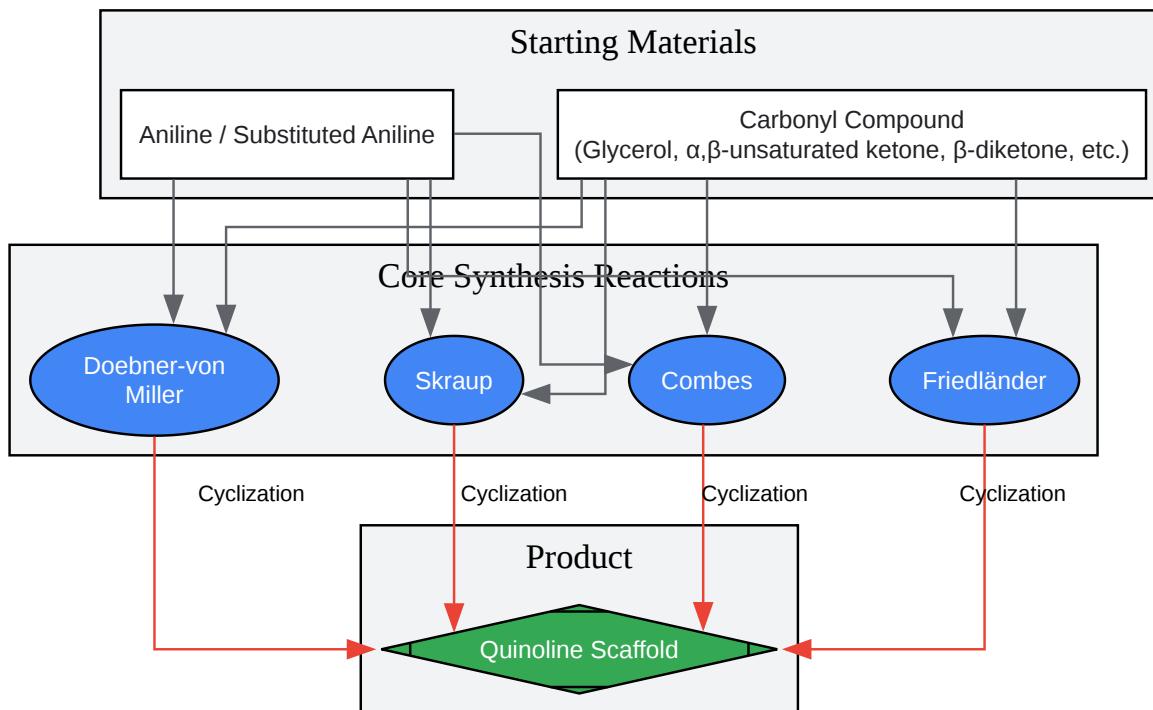
This technical guide provides a comprehensive overview of the therapeutic potential of quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and drug development efforts.

Synthesis of the Quinoline Scaffold

The synthetic diversity of the quinoline scaffold has been a significant enabler of its broad application in drug discovery.[\[1\]](#) Several classical methods and modern variations are employed to construct the core quinoline ring system, which can then be further functionalized.

Common Synthetic Methodologies:

- Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β -unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[\[9\]](#)[\[10\]](#)
- Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β -diketones.[\[9\]](#)[\[10\]](#)
- Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α -methylene group adjacent to a carbonyl group.[\[3\]](#)[\[10\]](#)
- Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[\[11\]](#)
- Gould-Jacobs Reaction: This multi-step reaction starts from an aniline and an ethoxymethylenemalonic ester derivative to form substituted 4-hydroxyquinolines.[\[9\]](#)

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Caption: Generalized workflow for classical quinoline synthesis methods.

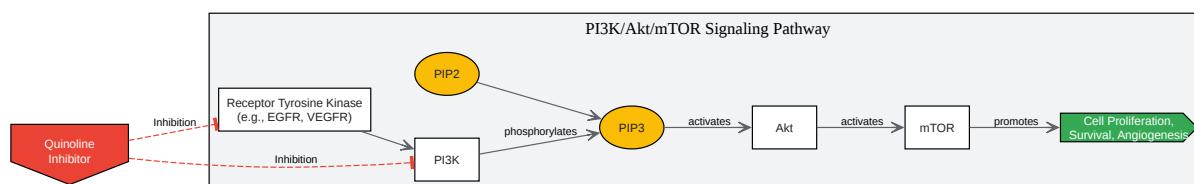
Anticancer Potential

Quinoline derivatives are a prominent class of compounds in oncology, with several exhibiting potent antiproliferative activity through diverse mechanisms of action.^{[1][2][12]} Many have advanced into clinical trials, and some have been approved as anticancer drugs.^{[13][14]}

Mechanisms of Action

- Kinase Inhibition: A major strategy in modern cancer therapy is targeting protein kinases. Quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as:
 - Src, FAK: A lead compound inhibited Src kinase with an IC₅₀ of 0.87 μM, leading to cell growth inhibition in breast cancer cell lines.^[15]

- Pim-1 Kinase: This serine/threonine kinase is often upregulated in cancers. Several quinoline derivatives have shown effective inhibition of Pim-1, inducing apoptosis and cell cycle arrest.[15]
- EGFR, PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and key proteins in the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[13]
- VEGF Receptors: Several approved drugs with a quinoline core, like Lenvatinib and Cabozantinib, function as multi-kinase inhibitors targeting Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis.[16]
- DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, similar to drugs like doxorubicin, can insert themselves between DNA base pairs, interfering with replication and transcription.[2][15] They also act as inhibitors of topoisomerase I and II, enzymes that are essential for managing DNA topology during cell division, leading to DNA damage and cell death.[2][15][17]
- Tubulin Polymerization Inhibition: Microtubules are crucial for forming the mitotic spindle during cell division. Some quinoline derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization.[13][18] This disrupts microtubule dynamics, causes cell cycle arrest in the G2/M phase, and ultimately induces apoptosis.[17][18]



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

Compound/Derivative	Cancer Cell Line	Assay	Activity (IC ₅₀ / GI ₅₀)	Reference
Quinoline-2-carboxamide (5)	Prostate (PC-3)	Cell Proliferation	GI ₅₀ = 1.29 μM	[15]
Quinoline-chalcone hybrid (33)	Breast (MCF-7)	EGFR Inhibition	IC ₅₀ = 37.07 nM	[13]
Quinoline-chalcone hybrid (64)	Colon (Caco-2)	Cytotoxicity	IC ₅₀ = 2.5 μM	[13]
7-chloro-4-quinolinylhydrazine	Leukemia (HL-60)	MTT Assay	IC ₅₀ = 0.314 μg/cm ³	[2]
Quinoline-chalcone hybrid (41)	Various	Antiproliferative	IC ₅₀ = 0.02-0.04 μM	[18]
Quinolyl hydrazone (18j)	60 cell lines (NCI)	Cytotoxicity	GI ₅₀ = 0.33-4.87 μM	[19]
7-(4-fluorobenzyloxy) derivative (10g)	Various	Antiproliferative	IC ₅₀ < 1.0 μM	[20]
Ursolic acid-quinoline analog (57)	3 cell lines	Cytotoxicity	IC ₅₀ = 0.08-0.34 μM	[21]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standard method for assessing the cytotoxic effect of quinoline compounds on cancer cell lines.

- Cell Culture:

- Culture human cancer cells (e.g., MCF-7, HCT-116) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours to allow for cell attachment.

- Compound Treatment:

- Prepare a stock solution of the test quinoline derivative in DMSO.
- Create a series of dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
- Incubate the plate for 48-72 hours.

- MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization and Measurement:
 - Carefully remove the medium from the wells.
 - Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
 - Shake the plate gently for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents, with quinine being a famous antimalarial.[10] Modern research has expanded their application to a wide range of pathogens, including drug-resistant bacteria and fungi.[22][23]

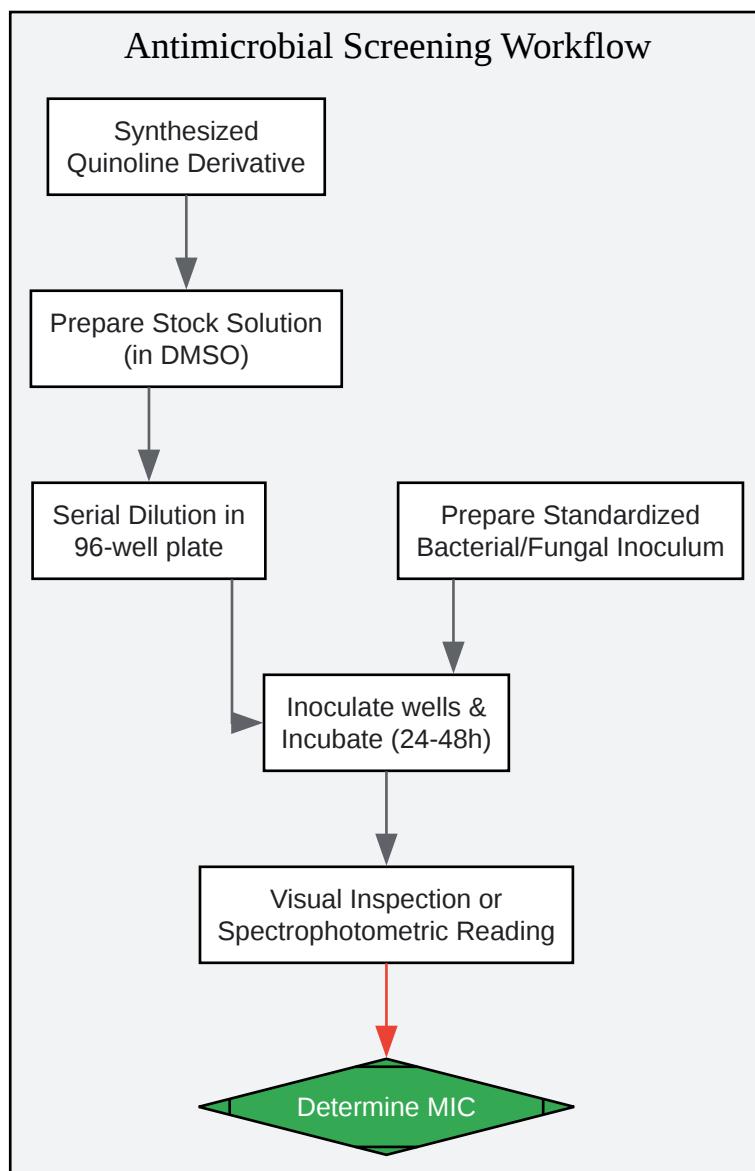
Spectrum of Activity and Mechanisms

- Antibacterial Activity:
 - Gram-Positive Bacteria: Numerous quinoline derivatives show potent activity against multidrug-resistant Gram-positive strains like Methicillin-resistant *Staphylococcus aureus* (MRSA), Vancomycin-Resistant Enterococci (VRE), and *Clostridium difficile*.[22][23] One

study reported a compound with an MIC of 1.0 $\mu\text{g}/\text{mL}$ against *C. difficile*, comparable to Vancomycin.[22]

- Gram-Negative Bacteria: While generally more challenging to target, certain quinoline hybrids have been developed that show activity against Gram-negative bacteria like *Escherichia coli* and *Pseudomonas aeruginosa*.[24]
- *Mycobacterium tuberculosis*: The quinoline scaffold is central to the FDA-approved anti-tuberculosis drug Bedaquiline, which inhibits mycobacterial ATP synthase.[25] Other derivatives have shown submicromolar activity against both replicating and non-replicating *M. tuberculosis*.[26]
- Mechanism: A key mechanism for quinoline-based antibacterials is the inhibition of bacterial DNA topoisomerases (gyrase and topoisomerase IV), similar to the action of fluoroquinolones.[5][27]

- Antifungal Activity: Quinoline-based hybrids have demonstrated notable activity against opportunistic fungi. For example, quinoline-hydroxyimidazolium hybrids showed significant efficacy against *Cryptococcus neoformans* with MIC values of 15.6 $\mu\text{g}/\text{mL}$.[25]



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Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial pathogens.

Compound/Derivative	Pathogen	Activity (MIC)	Reference
Quinoline Compound 6	Clostridium difficile	1.0 µg/mL [22]	Quinoline-isoxazole (7g) Mycobacterium

tuberculosis (replicating) | 0.77 μ M | [26] | | Quinoline-isoxazole (13) | Mycobacterium tuberculosis (replicating) | 0.95 μ M | [26] | | Quinolyl hydrazone | Staphylococcus aureus | 6.25 μ g/mL | [19] | | Quinolyl hydrazone | Escherichia coli | 6.25 μ g/mL | [19] | | Hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 μ g/mL (5 μ M) | [25] | | Hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 μ g/mL (24 μ M) | [25] | | Hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6 μ g/mL | [25] | | Quinolone hybrid (5d) | Staphylococcus aureus | 0.125 μ g/mL | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacteria, following CLSI guidelines.

- Preparation of Materials:
 - Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth (e.g., RPMI-1640) for fungi.
 - Prepare a stock solution of the test quinoline compound (e.g., 1 mg/mL) in DMSO.
 - Use a sterile 96-well microtiter plate.
- Compound Dilution:
 - Add 100 μ L of sterile broth to all wells of the 96-well plate.
 - Add 100 μ L of the compound stock solution to the first well and mix thoroughly.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard 100 μ L from the last well. This creates a range of concentrations.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Inoculum Preparation:

- From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.

- Inoculation and Incubation:
 - Add 10 μ L of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be ~110 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
- MIC Determination:
 - After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
 - Optionally, a growth indicator like resazurin can be added, or the optical density (OD) can be read with a plate reader to aid determination.

Antiviral Potential

The quinoline scaffold is present in well-known antiviral agents like chloroquine and hydroxychloroquine and continues to be a source of new antiviral drug candidates.[28][29]

Spectrum of Activity and Mechanisms

- Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range.[28][30] The mechanism appears to involve the early stages of infection and impairment of the accumulation of the viral envelope glycoprotein, without direct virucidal activity.[28][30][31]

- Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been investigated as HIV inhibitors. Structure-activity relationship studies have shown that their activity is related to the inhibition of HIV-1 reverse transcriptase.[32]
- Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV): A series of novel quinoline derivatives were synthesized and evaluated against IAV and RSV. One compound was found to be 8.2-fold more potent than ribavirin against IAV, with an IC_{50} of 1.87 μM , and appeared to inhibit the virus's transcription and replication cycle.[33]
- Zika Virus (ZIKV): 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability to inhibit ZIKV replication. Potent molecules were identified that were more effective than mefloquine and chloroquine in reducing ZIKV RNA production.[29]

Quantitative Data: Antiviral Activity

Compound/Derivative	Virus	Assay	Activity (IC_{50} / EC_{50})	Reference
Derivative 1ae	Influenza A Virus (IAV)	Antiviral Assay	$IC_{50} = 1.87 \mu M$	[33]
Derivative 1g	Respiratory Syncytial Virus (RSV)	Antiviral Assay	$IC_{50} = 3.70 \mu M$	[33]
Derivative 141a	Zika Virus (ZIKV)	RNA Reduction	$EC_{50} = 0.46 \mu M$	[29]
Derivative 142	Zika Virus (ZIKV)	RNA Reduction	$EC_{50} = 0.61 \mu M$	[29]
Mefloquine (Reference)	Zika Virus (ZIKV)	RNA Reduction	$EC_{50} = 1.8 \mu M$	[29]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.

- Cell Seeding:

- Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV) in 6-well or 12-well plates. Incubate until cells are 95-100% confluent.
- Virus Infection:
 - Prepare serial dilutions of the virus stock.
 - Wash the cell monolayer with PBS.
 - Infect the cells with a dilution of the virus calculated to produce about 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
- Compound Treatment and Overlay:
 - During the adsorption period, prepare an overlay medium. This is typically a semi-solid medium (e.g., 2X MEM medium mixed with 1.6% carboxymethyl cellulose or low-melting-point agarose).
 - Add various concentrations of the test quinoline compound to the overlay medium.
 - After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-containing overlay medium to each well.
- Incubation:
 - Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 3-10 days, depending on the virus). The semi-solid overlay prevents the virus from spreading freely, so each infectious particle forms a localized zone of cell death or cytopathic effect (CPE), known as a plaque.
- Plaque Visualization and Counting:
 - After incubation, fix the cells with a solution like 10% formalin.
 - Remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

- Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
 - Determine the IC_{50} value, which is the concentration of the compound that reduces the number of plaques by 50%.

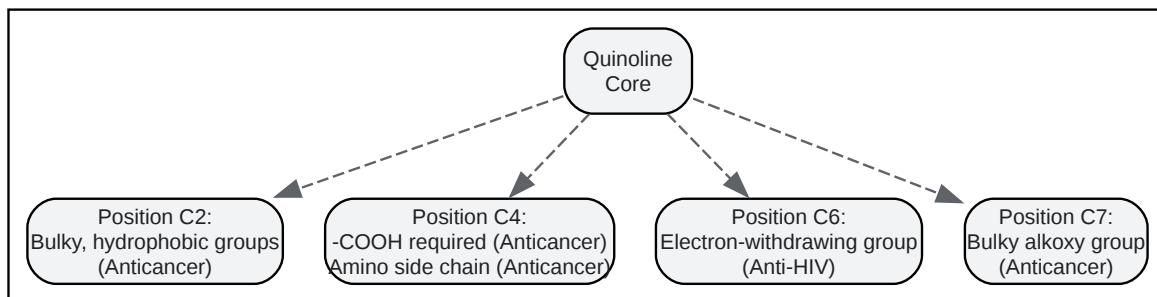
Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for rational drug design.

- For Dihydroorotate Dehydrogenase Inhibition (Anticancer): A study on quinoline carboxylic acids identified three critical regions for activity:
 - C2 Position: Requires bulky, hydrophobic substituents.
 - C4 Position: Has a strict requirement for a carboxylic acid group.
 - Benzo Ring: Appropriate substitutions on this ring are necessary.[\[34\]](#)
- For Antiproliferative Activity (Anticancer): A study on a series of quinoline derivatives found that:
 - A large, bulky alkoxy substituent at the C7 position was beneficial.
 - An amino side chain at the C4 position facilitated activity.
 - The length of the alkylamino side chain was important, with two CH_2 units being optimal.[\[20\]](#)
- For Anti-TB Activity: In a series of quinoline-based compounds, the presence of an isoxazole-containing side chain was found to be critical for potent activity against *M. tuberculosis*.[\[26\]](#)

- For HIV-1 RT Inhibition: The activity of quinoline derivatives increases with the presence of electron-withdrawing substituents at the C6 position of the quinoline ring.[32]

Key Pharmacophoric Features of Quinoline



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Caption: Logical map of key structure-activity relationships on the quinoline scaffold.

FDA-Approved Quinoline-Based Drugs

The therapeutic success of the quinoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core moiety. In the 21st century alone, a significant number of new molecular entities (NMEs) based on quinoline have been approved, particularly for cancer treatment.[14][35]

Drug Name	Year of FDA Approval	Primary Therapeutic Use
Pitavastatin	2009	Anticholesterol
Bedaquiline	2012	Anti-Tuberculosis (MDR-TB)
Bosutinib	2012	Anticancer (Chronic Myelogenous Leukemia)
Cabozantinib	2012	Anticancer (Thyroid, Kidney, Liver Cancer)
Simeprevir	2013	Antiviral (Hepatitis C)
Lenvatinib	2015	Anticancer (Thyroid, Kidney Cancer)
Neratinib	2017	Anticancer (Breast Cancer)
Tafenoquine	2018	Antimalarial
Capmatinib	2020	Anticancer (Non-Small Cell Lung Cancer)
Tivozanib	2021	Anticancer (Renal Cell Carcinoma)
Mitapivat	2022	Anemia (Pyruvate Kinase Deficiency)

(Source:[14][16][35])

Conclusion

The quinoline scaffold is an undeniably vital motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.^[4] Its derivatives have yielded potent anticancer, antimicrobial, and antiviral agents by interacting with a wide range of molecular targets.^[4] The versatility of its core structure allows for extensive synthetic modification, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity. The continued exploration of this privileged scaffold, supported by rational design, innovative synthesis, and

robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[4][5]

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